3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile
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Overview
Description
3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the cyano groups. The methoxyimino group is then added through a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, using a phenylboronic acid and a halogenated thiophene derivative.
Addition of Cyano Groups: The cyano groups are typically introduced via a nucleophilic substitution reaction using cyanogen bromide.
Methoxyimino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them into amines.
Substitution: The methoxyimino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxyimino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with proteins.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases. The presence of the cyano groups and the methoxyimino group makes it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism by which 3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the methoxyimino group can act as a hydrogen bond acceptor.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Methoxyimino)ethyl]-4-methylthiophene-2,5-dicarbonitrile: Similar structure but with a methyl group instead of a phenyl group.
3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
Uniqueness
3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile is unique due to the combination of its functional groups, which provide a balance of electronic properties and reactivity. The presence of both cyano and methoxyimino groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11N3OS |
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Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-(2-methoxyiminoethyl)-4-phenylthiophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N3OS/c1-19-18-8-7-12-13(9-16)20-14(10-17)15(12)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3 |
InChI Key |
NXJULUPOCQKDFK-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N |
Origin of Product |
United States |
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